(S)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula and a molar mass of 203.19 g/mol. It is classified as an amino alcohol, characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring. This compound is also known by its CAS number 1213162-01-6 and has applications in various scientific fields, particularly in medicinal chemistry due to its unique structural features and potential biological activity .
The synthesis of (S)-2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves reductive amination techniques. A common method includes the reaction of 4,5-difluoro-2-methoxybenzaldehyde with an appropriate amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions are optimized to yield high purity and yield of the final product, often utilizing techniques like continuous flow reactors for industrial applications .
The molecular structure of (S)-2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol features:
Property | Value |
---|---|
IUPAC Name | (S)-2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethanol |
InChI | InChI=1S/C9H11F2NO2/c1-14-9-3-7(11)6(10)2-5(9)8(12)4-13/h2-3,8,13H,4,12H2,1H3 |
InChI Key | KHHCUTYHYGMTSV-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1C(CO)N)F)F |
(S)-2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions typical of amino alcohols:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for (S)-2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is primarily based on its ability to interact with biological targets through hydrogen bonding facilitated by its amino group. The presence of fluorine atoms enhances the compound's stability and reactivity, making it potentially effective in biological systems. The methoxy group can also participate in various chemical interactions that influence its pharmacological activity .
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | 245–248 °C |
Boiling Point | Not available |
Density | Not available |
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties indicate that (S)-2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is suitable for various applications in research and industry due to its stability and solubility characteristics .
(S)-2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol has several scientific uses:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7